

benastatin A solubility and storage conditions

DMSO

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Compound Focus: Benastatin A

CAS No.: 138968-85-1

Cat. No.: S592329

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Application Notes: Benastatin A

Introduction Benastatin A is a polyketide-derived natural product isolated from *Streptomyces* sp. MI384-DF12. It is a potent inhibitor of Glutathione S-Transferase (GST) and exhibits diverse biological activities, including antibacterial effects against Gram-positive bacteria like methicillin-resistant *Staphylococcus aureus* (MRSA), as well as the ability to induce apoptosis and cell cycle arrest in cancer cells [1] [2]. These properties make it a valuable compound for biochemical and pharmacological research.

Physicochemical Properties & Solubility A comprehensive overview of benastatin A's key characteristics is provided in the table below.

Table 1: Physicochemical Profile of Benastatin A

| Property | Value / Description |
|-------------------|--|
| CAS Number | 138968-85-1 [3] |
| Molecular Formula | C ₃₀ H ₂₈ O ₇ [3] |
| Molecular Weight | 500.54 g/mol [3] |

| Property | Value / Description |
|-------------------|--|
| Purity | ≥ 95% to ≥98% (HPLC) [3] [2] |
| Appearance | Solid (powder) at room temperature [3] |
| Primary Solvent | Soluble in DMSO [4] [2] |
| Poorly Soluble In | Methanol (MeOH), Chloroform (CHCl ₃) [2] |
| Insoluble In | Water (H ₂ O) [2] |

Storage Conditions For long-term stability, proper storage of the compound is essential.

- **Powder Form:** Store at **-20°C**. Under this condition, the product is stable for at least 3 years [3] [1].
- **Stock Solutions:** Store at **-80°C** for long-term storage (up to 6 months) or at **-20°C** for short-term storage (1 month). It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles [3].

Experimental Protocols

Protocol 1: Preparation of Benastatin A Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution suitable for *in vitro* assays.

Materials

- **Benastatin A** powder
- Anhydrous DMSO (≥99.9% purity)
- Microbalance
- Sterile microcentrifuge tubes
- Volumetric pipettes

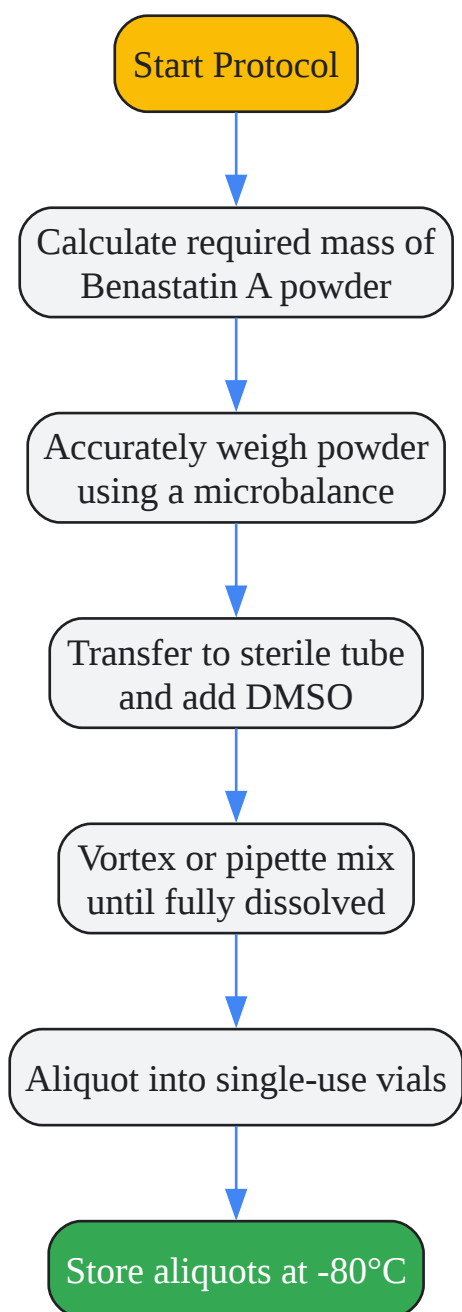
Procedure

- **Calculate Mass:** Determine the mass of **benastatin A** needed to achieve your desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = (\text{Desired Concentration} \times \text{Molecular Weight} \times \text{Volume}) / 1000$

◦ $\text{Mass} = (10 \text{ mM} \times 500.54 \text{ g/mol} \times 1 \text{ mL}) / 1000 = \mathbf{5.005 \text{ mg}}$

- **Weigh Compound:** Accurately weigh the calculated mass of **benastatin A** powder.
- **Dissolve:** Transfer the powder to a sterile microcentrifuge tube. Add the required volume of DMSO to achieve the final concentration (e.g., 1 mL for a 10 mM solution).
- **Mix Gently:** Vortex or pipette mix until the solid is completely dissolved, forming a clear solution.
- **Aliquot and Store:** Immediately aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at **-80°C**.

Workflow Diagram: Stock Solution Preparation The procedure for preparing the stock solution is summarized in the following workflow:



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Protocol 2: Formulation of Benastatin A for Animal Studies

For *in vivo* administration, the DMSO stock solution must be further diluted into a biocompatible formulation. The following formulations are adapted from standard laboratory practices [3].

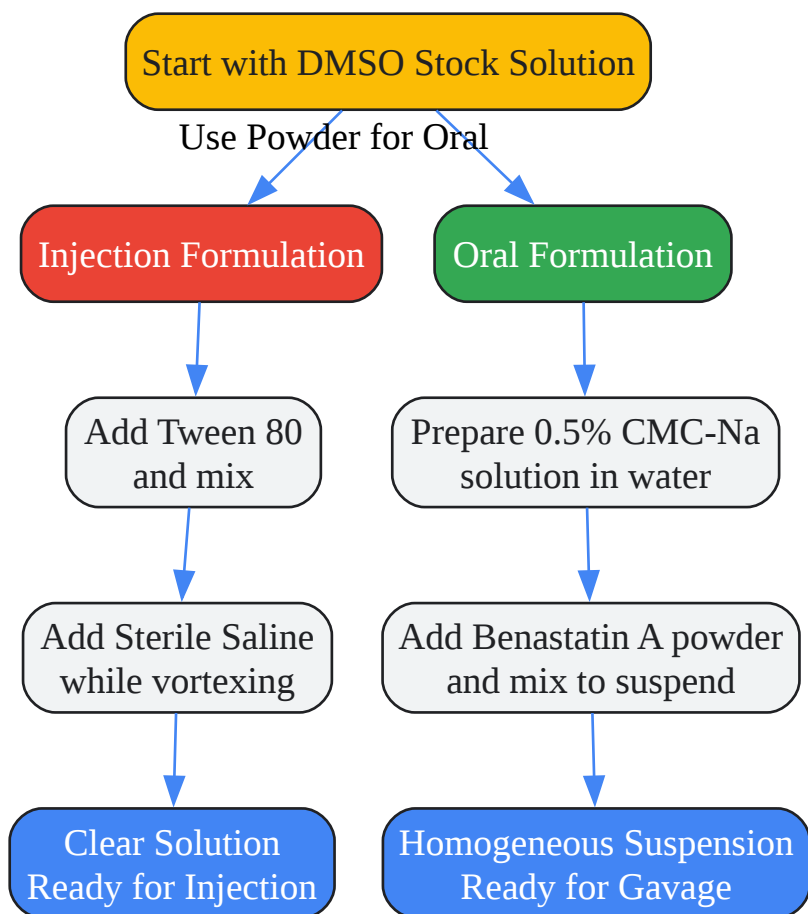
Injection Formulation 1 (IP/IV/IM/SC)

- **Composition:** DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v)
- **Preparation:**
 - Add 100 μ L of **benastatin A** DMSO stock solution to a vial.
 - Add 50 μ L of Tween 80 and mix well.
 - Slowly add 850 μ L of sterile saline (0.9% sodium chloride) while vortexing to obtain a clear solution.
- **Note:** This formulation is ready for use in animals. Always prepare fresh before administration.

Oral Formulation 1 (Gavage)

- **Composition:** Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na)
- **Preparation:**
 - Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water under constant stirring to form a clear, viscous solution.
 - Add the required mass of **benastatin A** powder (e.g., 250 mg for a 2.5 mg/mL solution) to 100 mL of the 0.5% CMC-Na solution.
 - Mix vigorously to create a homogeneous suspension.
- **Note:** The suspension should be prepared fresh for each use.

Workflow Diagram: In Vivo Formulation Preparation The process for creating formulations for animal studies is illustrated below:



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Critical Considerations for Researchers

- **Solvent Interference:** While DMSO is an excellent solvent, be aware that high concentrations can denature proteins or interfere with biological assays [5]. The final DMSO concentration in cell-based assays should typically be kept below 0.1-0.5% to minimize cytotoxicity and non-specific effects.
- **Solution Stability:** Although the powder is stable for years at -20°C , solutions are more labile. A noticeable change in color or the formation of precipitate indicates solution degradation, and a fresh aliquot should be prepared.
- **Bioactivity Reference:** **Benastatin A** inhibits GST with a K_i of 5.0×10^{-6} M (5.0 μM) for the rat liver enzyme. It exhibits anti-MRSA activity with an MIC of 3.12 $\mu\text{g}/\text{ml}$, and induces apoptosis in Colon 26 cells at 20 μM [1] [2]. These values can serve as a reference for dosing in experiments.

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